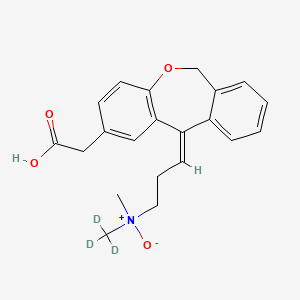

(S)-(-)-Verapamil-d3 HCl (N-methyl-d3)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a deuterated version of Verapamil hydrochloride, which is a calcium channel blocker used in the treatment of hypertension, angina pectoris, and some types of arrhythmia . The “d3” indicates that three hydrogen atoms have been replaced by deuterium, a heavier isotope of hydrogen. This is often done in the field of drug discovery to modify the drug’s properties .

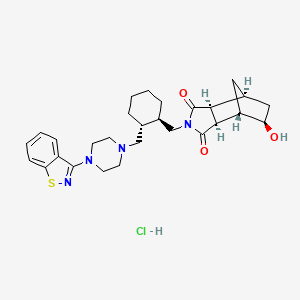

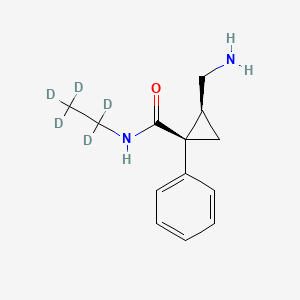

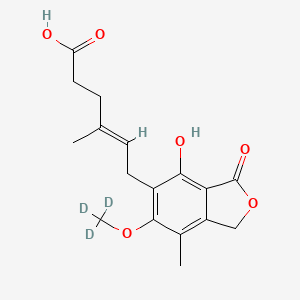

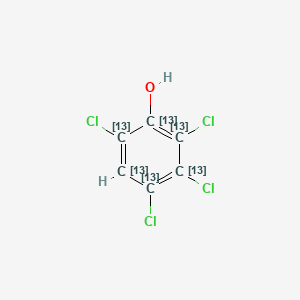

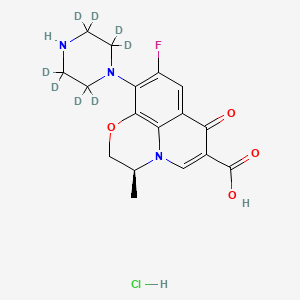

Molecular Structure Analysis

The molecular structure of “(S)-(-)-Verapamil-d3 HCl (N-methyl-d3)” would be similar to that of Verapamil hydrochloride, with the exception that three hydrogen atoms are replaced by deuterium .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-(-)-Verapamil-d3 HCl (N-methyl-d3)” would be expected to be similar to those of Verapamil hydrochloride, although the presence of deuterium may cause slight differences .科学研究应用

1. Pharmaceutical Formulation Development

(S)-(-)-Verapamil-d3 HCl (N-methyl-d3) is investigated for its properties in pharmaceutical formulations. For instance, a study by Rojas et al. (2013) focused on developing modified release matrix compacts of verapamil hydrochloride, using a combination of polymers to achieve an 8-hour in vitro release profile. This research is significant in designing formulations that provide controlled drug release.

2. Bone Resorption Studies

Verapamil's impact on bone resorption has been studied, particularly its effects on 1α-hydroxy-vitamin D3 stimulated bone resorption in tissue culture. Lerner and Gustafson (1982) discovered that verapamil at certain concentrations can reduce mineral mobilization and degradation of the organic matrix in bone tissues. This suggests a potential therapeutic application of verapamil in bone health.

3. Radiopharmaceutical Synthesis

In the field of radiopharmacy, (Luurtsema et al., 2002) optimized and automated the synthesis of (R)- and (S)-[11C]verapamil. This research is crucial for evaluating both enantiomers as in vivo tracers of P-glycoprotein function, demonstrating the drug’s utility in advanced medical imaging techniques.

4. Analytical Techniques

(S)-(-)-Verapamil-d3 HCl (N-methyl-d3) is also a subject of interest in analytical chemistry. Demircan et al. (2007) studied the electrooxidative behavior of Verapamil HCl, using various voltammetric techniques for its determination in pharmaceuticals and human serum. This contributes to more accurate and sensitive methods for drug monitoring and analysis.

5. Ophthalmic Research

In ophthalmic research, studies have explored the impact of verapamil on eye health. For example, Erickson et al. (1995) discovered that verapamil causes a dose-related increase in outflow facility in human eyes, suggesting potential therapeutic uses in managing intraocular pressure.

属性

CAS 编号 |

1398112-33-8 |

|---|---|

产品名称 |

(S)-(-)-Verapamil-d3 HCl (N-methyl-d3) |

分子式 |

C27H36D3ClN2O4 |

分子量 |

494.09 |

纯度 |

95% by HPLC; 98% atom D |

相关CAS编号 |

36622-28-3 (unlabelled) |

同义词 |

(2S)-2-(3,4-Dimethoxyphenyl)-5-[N-3,4-dimethylphenylethyl)-methylamino]-2-isopropylvaleronitrile HCl |

标签 |

Verapamil Impurities |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。